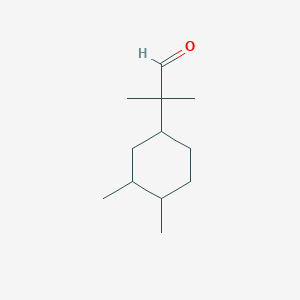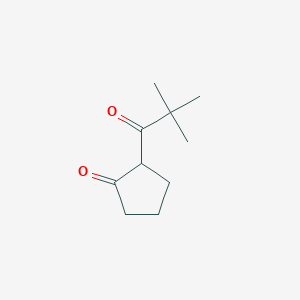![molecular formula C13H19NO B13305063 2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
2-[(Cyclopentylamino)methyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopentylamino)methyl]-4-methylphenol is an organic compound with the molecular formula C13H19NO It is a phenolic compound characterized by the presence of a cyclopentylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopentylamino)methyl]-4-methylphenol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentylamine with formaldehyde to form the intermediate compound, cyclopentylaminomethyl.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methylphenol under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclopentylamino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentylaminomethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-[(Cyclopentylamino)methyl]-4-methylphenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of phenolic compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Cyclopentylamino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopentylamino group can interact with receptors or other biomolecules, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Cyclopentylamino)methyl]-4-methoxyphenol
- 2-[(Cyclopentylamino)methyl]-4-chlorophenol
- 2-[(Cyclopentylamino)methyl]-4-nitrophenol
Uniqueness
2-[(Cyclopentylamino)methyl]-4-methylphenol is unique due to the presence of both the cyclopentylamino and methyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-[(cyclopentylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-13(15)11(8-10)9-14-12-4-2-3-5-12/h6-8,12,14-15H,2-5,9H2,1H3 |
Clave InChI |
BNFWGYFTXDKJIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


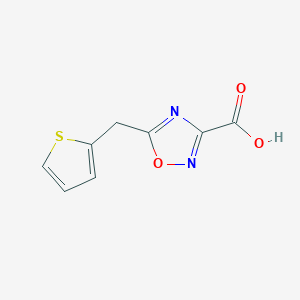
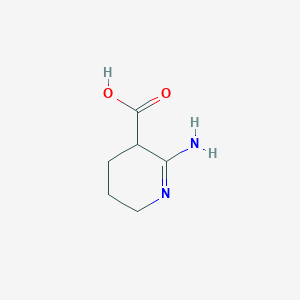
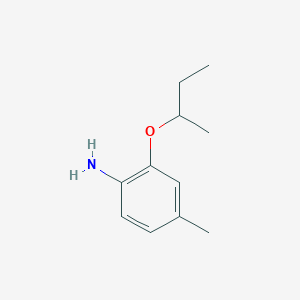
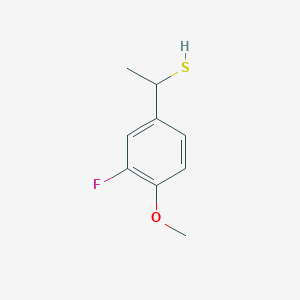

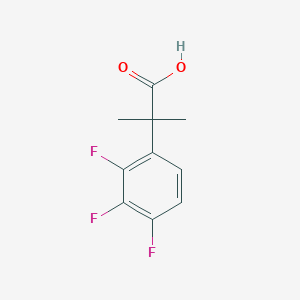


![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

